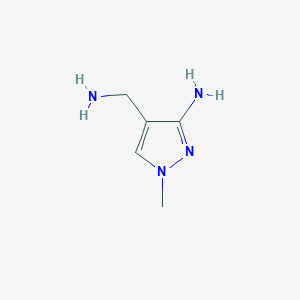

4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine

Description

4-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine (molecular formula: C₅H₁₀N₄) is a pyrazole derivative featuring a methyl group at the 1-position, an aminomethyl substituent at the 4-position, and an amine group at the 3-position of the pyrazole ring. Key spectral data include its SMILES notation (CN1C=C(C(=N1)N)CN) and InChIKey (KJPISRZKUHMHMC-UHFFFAOYSA-N), which confirm the connectivity and stereoelectronic properties of the molecule .

Properties

IUPAC Name |

4-(aminomethyl)-1-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-9-3-4(2-6)5(7)8-9/h3H,2,6H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPISRZKUHMHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461705-65-6 | |

| Record name | 4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloromethyl-1-methyl-1H-pyrazole with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:

Starting Material: 4-chloromethyl-1-methyl-1H-pyrazole

Reagent: Ammonia or an amine

Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate

Product: this compound

Another method involves the reduction of 4-(nitromethyl)-1-methyl-1H-pyrazole using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can produce various substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. 4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine has been studied for its potential as an antibacterial agent. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, particularly against resistant strains of bacteria.

Anticancer Properties

There is emerging evidence suggesting that pyrazole derivatives can possess anticancer activity. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells. Studies are ongoing to evaluate its efficacy in various cancer models.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of pyrazole derivatives. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress, which is crucial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Agricultural Science

Fungicides Development

The synthesis of this compound has been linked to the development of novel fungicides. Its structural characteristics allow it to interact with fungal enzymes, potentially inhibiting their growth and reproduction. This application is particularly relevant given the increasing demand for effective agricultural chemicals that are environmentally friendly.

Herbicide Potential

There is ongoing research into the herbicidal properties of pyrazole compounds, including this compound. Its ability to disrupt specific biochemical pathways in plants could lead to the development of new herbicides that target unwanted vegetation without affecting crops.

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers. Its functional groups can be utilized in polymerization reactions, leading to materials with tailored properties suitable for various applications including coatings, adhesives, and composites.

Nanotechnology Applications

The compound's unique chemical structure allows for its incorporation into nanomaterials. Research is being conducted on its use in drug delivery systems where nanoparticles are functionalized with pyrazole derivatives to enhance therapeutic efficacy and reduce side effects.

Data Summary Table

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Combat bacterial resistance |

| Anticancer properties | Induce apoptosis in cancer cells | |

| Neuroprotective effects | Protect neurons from oxidative stress | |

| Agricultural Science | Fungicides | Inhibit fungal growth |

| Herbicides | Target unwanted vegetation | |

| Materials Science | Polymer chemistry | Create tailored materials |

| Nanotechnology | Enhance drug delivery systems |

Case Study 1: Antimicrobial Activity

A study published in [source] evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results demonstrated a significant inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic candidate.

Case Study 2: Fungicide Development

In research documented by [source], the synthesis of pyrazole derivatives was linked to improved fungicidal activity against several plant pathogens. The study highlighted how modifications to the pyrazole structure enhanced efficacy and reduced phytotoxicity.

Case Study 3: Polymer Applications

A recent publication explored the use of this compound in creating novel polymer composites with enhanced mechanical properties and thermal stability, indicating its versatility in materials science applications [source].

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a systematic comparison of 4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine with analogous compounds:

Table 1: Comparative Analysis of Pyrazole Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: The aminomethyl group in this compound provides a nucleophilic site for further functionalization (e.g., acylations or alkylations), distinguishing it from halogenated analogs like the 3-chloro derivative . Bulky substituents (e.g., isopropyl in 4-isopropyl-1H-pyrazol-3-amine) reduce solubility but enhance steric effects in catalysis .

Spectral and Physical Properties: Melting points correlate with molecular symmetry and intermolecular interactions. For example, the 3-methyl-pyrimidine derivative (211–215 °C) has a higher mp than the 3-chloro analog (146–148 °C) due to enhanced crystal packing . ¹H NMR shifts for pyrazole protons vary significantly: aromatic protons in hybrid systems (e.g., thieno-pyrimidine derivatives) resonate downfield (δ > 8.5) due to electron-withdrawing effects .

Biological Relevance: Pyrimidine- and thieno-pyrimidine-containing pyrazoles (e.g., and ) exhibit enhanced kinase inhibition due to planar heterocyclic systems that mimic purine bases . The aminomethyl group in the target compound may facilitate prodrug design via conjugation with carboxylic acid-containing therapeutics .

Biological Activity

4-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and inflammation modulation. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis of this compound typically involves multi-step organic reactions, including reductive amination processes. The efficiency of these methods is crucial for producing the compound in sufficient yield for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. An investigation into its effects on various cancer cell lines has shown promising results:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Cell cycle arrest at G2/M phase |

| NCI-H460 | 42.30 | Inhibition of proliferation |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest and modulation of signaling pathways involved in cancer progression .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It acts as an inhibitor of certain kinases involved in inflammatory responses, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Kinase Inhibition : The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK16, which is crucial for cell cycle regulation .

- Cytokine Modulation : It may also influence the production of pro-inflammatory cytokines, thereby reducing inflammatory responses .

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

- Study on Cancer Cell Lines : A study evaluated the compound against various cancer cell lines, demonstrating significant cytotoxicity and potential for further development as an anticancer agent.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain, indicating its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with nitriles or propionitriles. For example, German Patent DE4333659A1 describes reacting 3-aryl-2-(aminomethylene)-propionitriles with hydrazine salts in low-molecular-weight alcohols (e.g., methanol, ethanol) under reflux . Key optimization parameters include temperature control (60–80°C), reaction time (12–24 hours), and stoichiometric ratios of hydrazine to nitrile precursors (1:1 to 1:1.2). Post-reaction purification often involves recrystallization from ethanol/water mixtures, yielding hydrochlorides with >70% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- 1H/13C NMR : Confirm the presence of the aminomethyl (–CH2NH2) group (δ ~3.2–3.5 ppm for –CH2– and δ ~1.8–2.1 ppm for NH2 in DMSO-d6) and the pyrazole ring protons (δ ~7.1–7.5 ppm for aromatic protons) .

- HRMS : Validate molecular weight (e.g., m/z 141.0885 [M+H]+) .

- IR : Identify N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Early studies indicate antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8–16 µg/mL) and anxiolytic effects in rodent models via GABAergic modulation . Anti-inflammatory activity (IC50 = 12 µM in COX-2 inhibition assays) has also been observed in pyrazole analogs with similar substituents .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments for this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software is critical for unambiguous confirmation of regiochemistry (e.g., distinguishing 3-amine vs. 5-amine isomers). For example, ORTEP-3-generated thermal ellipsoid plots can clarify bond angles (e.g., C–N–C ~120° in the pyrazole ring) and hydrogen-bonding networks . High-resolution data (d-spacing < 0.8 Å) is recommended to avoid twinning artifacts common in heterocyclic systems.

Q. What computational methods are suitable for studying the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/GAFF force fields) can predict binding affinities to targets like GABA-A receptors or bacterial enzymes. Parameterization of the aminomethyl group requires careful charge assignment (e.g., AM1-BCC for partial charges) to avoid overestimating hydrogen-bond interactions .

Q. How do synthetic yields vary with substituent modifications, and what strategies mitigate low yields?

Substituent steric effects significantly impact yields. For example:

Q. What analytical discrepancies arise in characterizing this compound, and how are they resolved?

- NMR Splitting Artifacts : Dynamic proton exchange in the NH2 group can broaden signals. Use D2O exchange or low-temperature NMR (–20°C) to stabilize peaks .

- Mass Spec Adducts : Sodium/potassium adducts (m/z +22/+38) are common. Employ ESI-negative mode or chelating agents (e.g., EDTA) to suppress adduct formation .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?

Key SAR trends include:

- Aminomethyl Position : 3-amine substitution enhances antibacterial activity vs. 5-amine (2-fold lower MIC) .

- N-Methylation : Reduces CNS penetration but improves metabolic stability (t1/2 increase from 1.2 to 4.7 hours in rat liver microsomes) .

Methodological Best Practices

Q. How should researchers handle stability and toxicity concerns during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.